4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-propoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 2-propoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions . The phenyl tetrazole intermediate can then be reacted with 2-propoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the ester group or the tetrazole ring, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity. The phenyl and propoxybenzoate groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenyl 2-propoxybenzoate: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-imidazol-1-yl)phenyl 2-propoxybenzoate: Contains an imidazole ring instead of a tetrazole ring.
4-(1H-pyrazol-1-yl)phenyl 2-propoxybenzoate: Features a pyrazole ring in place of the tetrazole ring.
Uniqueness
The uniqueness of 4-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate lies in its tetrazole ring, which provides distinct electronic properties and binding capabilities compared to other heterocycles. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-11-23-16-6-4-3-5-15(16)17(22)24-14-9-7-13(8-10-14)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |
InChI Key |
IDINHPUUYFATPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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